N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide
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Overview
Description
N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C22H17NOS and its molecular weight is 343.44. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
- Synthesis of benzothiazole derivatives, including compounds structurally related to N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide, has shown potential antitumor activity. For instance, derivatives bearing different heterocyclic rings were evaluated against human tumor cell lines, revealing considerable anticancer activity against certain cancer types (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
- The ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus has been investigated for antibacterial properties. This study found that most compounds exhibited promising antimicrobial activities, indicating the potential of this compound derivatives in developing new antimicrobial agents (Rezki, 2016).
Chemical Reactivity and Interaction Studies
- Detailed spectroscopic characterization and theoretical studies have been conducted on benzothiazole derivatives to understand their reactivity and interaction mechanisms. For example, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, a structurally related compound, was synthesized and characterized to evaluate its antibacterial activity and reactivity properties using experimental and theoretical procedures (Aswathy et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide, also known as Edonerpic, is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
Edonerpic exhibits neuroprotective properties . It has been demonstrated that this compound prevents neurodegeneration induced by the Amyloid-beta protein . The accumulation of Amyloid-beta protein is considered to be central to the pathogenesis of Alzheimer’s disease . In addition to these neuroprotective properties, Edonerpic also promotes neurite outgrowth .
Biochemical Pathways
It is known that the compound interacts with the amyloid-beta protein, which is involved in the pathogenesis of alzheimer’s disease . The compound’s neuroprotective properties and its ability to promote neurite outgrowth suggest that it may influence pathways related to neuronal survival and growth .
Result of Action
The primary result of Edonerpic’s action is the prevention of neurodegeneration induced by the Amyloid-beta protein . This leads to a decrease in the progression of Alzheimer’s disease. Additionally, the compound promotes neurite outgrowth, which could contribute to the restoration of neuronal connections in the brain .
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NOS/c24-22(23-19-11-12-20-18(15-19)13-14-25-20)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,21H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNOGDOXPYFJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.